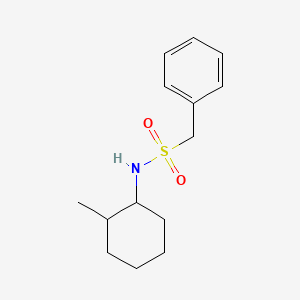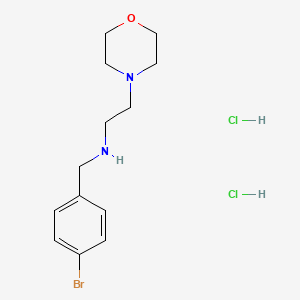
N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride, commonly known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). PD153035 has been extensively studied for its potential use as a therapeutic agent for various cancers.
作用機序
PD153035 is a reversible inhibitor of the N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing phosphorylation and activation of downstream signaling pathways. This leads to inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
PD153035 has been shown to have a range of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PD153035 also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, PD153035 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
実験室実験の利点と制限
PD153035 is a potent and selective inhibitor of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride tyrosine kinase activity. It has been extensively studied in preclinical models and has shown promising results as a therapeutic agent for various cancers. However, PD153035 has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. In addition, it has poor solubility in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are many future directions for research on PD153035. One area of interest is the development of new analogs with improved pharmacokinetic properties and potency. Another area of research is the identification of biomarkers that can predict response to N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride-targeted therapies. In addition, there is ongoing research on the use of PD153035 in combination with other therapies, such as radiation and chemotherapy, to improve treatment outcomes for cancer patients. Finally, there is interest in exploring the role of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride in other diseases, such as autoimmune disorders and neurodegenerative diseases.
合成法
PD153035 can be synthesized through a multi-step process starting with the reaction of 4-chloropyridine with diethyl malonate to form 4-(diethylamino)-2-pyridone. This intermediate is then reacted with 2,4-dichloroquinazoline to form PD153035. The final product is obtained as a hydrochloride salt.
科学的研究の応用
PD153035 has been extensively studied for its potential use as a therapeutic agent for various cancers, including breast, lung, and head and neck cancers. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. PD153035 has been used in preclinical studies to investigate the role of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride in cancer progression and to evaluate the efficacy of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride-targeted therapies.
特性
IUPAC Name |
4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5.ClH/c1-3-22(4-2)16-14-7-5-6-8-15(14)20-17(21-16)19-13-9-11-18-12-10-13;/h5-12H,3-4H2,1-2H3,(H,18,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCFOVFCLKPIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)NC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-5-imino-6-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300389.png)
![methyl 2-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5300395.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidin-2-amine](/img/structure/B5300397.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300409.png)

![4-[(butylsulfonyl)amino]benzamide](/img/structure/B5300433.png)
![4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid](/img/structure/B5300447.png)
![1-(3-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-one](/img/structure/B5300456.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300461.png)

![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)
![3-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)